![molecular formula C21H27N5O7 B12298492 2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B12298492.png)

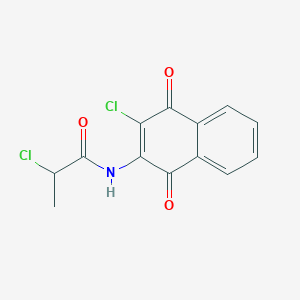

2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lometrexol hydrate, also known as N-[4-[2-[(6R)-2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]-L-glutamic acid hydrate, is an antipurine antifolate compound. It inhibits glycinamide ribonucleotide formyltransferase (GARFT) activity without inducing detectable DNA strand breaks. This compound further disrupts de novo purine synthesis, leading to abnormal cell proliferation, apoptosis, and cell cycle arrest, exhibiting anticancer activity .

Vorbereitungsmethoden

Lometrexol hydrate is synthesized through a series of chemical reactions involving the modification of folic acid analogs. The most common synthetic strategy involves the post-modification of 3,4-dihydropteridine-2,4-diamines. The reaction typically involves the use of barium salt dehydrate or zinc salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid . Industrial production methods are not widely documented, but the synthesis generally follows similar laboratory procedures with scaling adjustments.

Analyse Chemischer Reaktionen

Lometrexol hydrate undergoes several types of chemical reactions, including:

Oxidation and Reduction:

Substitution: The compound can undergo substitution reactions, particularly involving its amino and carboxyl groups.

Common Reagents and Conditions: Typical reagents include strong acids and bases, organic solvents like DMSO, and catalysts for specific reactions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups

Wissenschaftliche Forschungsanwendungen

Lometrexol hydrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study antifolate activity and purine synthesis inhibition.

Biology: The compound is utilized to investigate cell cycle dynamics, apoptosis, and cellular proliferation.

Medicine: Lometrexol hydrate is explored for its anticancer properties, particularly in inhibiting tumor cell proliferation and inducing cell cycle arrest.

Industry: While its industrial applications are limited, it is used in the development of new antifolate drugs and cancer therapies

Wirkmechanismus

Lometrexol hydrate exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a folate-dependent enzyme required for de novo purine synthesis. This inhibition leads to a rapid and prolonged depletion of intracellular purine ribonucleotides, causing cell cycle arrest and apoptosis. The compound also affects the levels of ATP and GTP, further disrupting cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Lometrexol hydrate is similar to other antifolate compounds such as:

Methotrexate: Both inhibit folate-dependent enzymes but target different pathways.

Raltitrexed: Similar in its antifolate activity but has different molecular targets.

Pralatrexate: Another antifolate with a distinct mechanism of action.

Pemetrexed: Inhibits multiple folate-dependent enzymes, including GARFT, but has broader applications.

TNP-351: A newer antifolate with unique properties compared to traditional compounds

Lometrexol hydrate stands out due to its specific inhibition of GARFT without causing detectable DNA strand breaks, making it a valuable tool in cancer research and therapy.

Eigenschaften

Molekularformel |

C21H27N5O7 |

|---|---|

Molekulargewicht |

461.5 g/mol |

IUPAC-Name |

2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate |

InChI |

InChI=1S/C21H25N5O6.H2O/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);1H2 |

InChI-Schlüssel |

AEFQSKJUVDZANQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12298410.png)

![(2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide](/img/structure/B12298418.png)

![1-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)ethanone](/img/structure/B12298422.png)

![3-Chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzamide](/img/structure/B12298436.png)

![(17-Acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12298440.png)

![(4R,5S,6S)-6-((R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12298455.png)

![(1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one](/img/structure/B12298484.png)